Alpha-Glucosidase I Inhibition Potency and Therapeutic Ratio Advantage Over N-Decyl-dNM and N-3-Oxadecyl-dNM
N-7-Oxadecyl-dNM inhibits purified porcine liver α-glucosidase I with an IC50 of 0.28 µM, representing a significant improvement in therapeutic ratio compared to the parent N-decyl-dNM scaffold [1]. In contrast, the positional isomer N-3-oxadecyl-dNM exhibits reduced inhibitory activity and is toxic to HepG2 cells at 3 mM, demonstrating that the location of the oxygen atom within the alkyl chain is a critical determinant of both potency and safety [2].
| Evidence Dimension | α-Glucosidase I inhibition (IC50) and cellular toxicity |
|---|---|
| Target Compound Data | IC50 = 0.28 µM (purified porcine liver α-glucosidase I); non-toxic at tested concentrations in HepG2 cells |
| Comparator Or Baseline | N-3-oxadecyl-dNM: less active (IC50 not explicitly reported but implied lower potency); toxic to HepG2 cells at 3 mM |
| Quantified Difference | N-7-oxadecyl-dNM shows ≥10-fold improvement in therapeutic ratio (activity/toxicity) over N-3-oxadecyl-dNM based on toxicity threshold; exact IC50 difference not quantified but directionally established |
| Conditions | In vitro enzyme assay using purified porcine liver α-glucosidase I; HepG2 cell viability assay |
Why This Matters
Procurement of N-7-oxadecyl-dNM ensures access to the most potent and least toxic oxygenated N-decyl-dNM analog for α-glucosidase I inhibition studies, avoiding the confounding cytotoxicity associated with positional isomers.
- [1] van den Broek LA, et al. Synthesis of alpha-glucosidase I inhibitors showing antiviral (HIV-1) and immunosuppressive activity. J Pharm Pharmacol. 1996;48(2):172-8. doi:10.1111/j.2042-7158.1996.tb07117.x. View Source
- [2] Reference Citation Analysis. N-7-Oxadecyl-dNM inhibits purified porcine liver alpha-glucosidase I with an IC50 value of 0.28 microM. 2025. View Source
